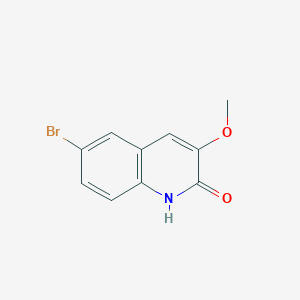

6-Bromo-3-methoxyquinolin-2(1H)-one

Description

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The successful synthesis of this compound is critically dependent on controlling chemo- and regioselectivity at various stages.

During Cyclization: In Knorr or Conrad-Limpach type syntheses, the primary regiochemical consideration involves the initial condensation between the aniline (B41778) and the β-dicarbonyl compound. For aniline, attack occurs at the more electrophilic keto carbonyl (kinetic product) at lower temperatures, while attack at the ester carbonyl (thermodynamic product) is favored at higher temperatures. wikipedia.orgyoutube.com When using a substituted aniline like 4-bromoaniline (B143363), the cyclization step is unambiguous.

During Post-Cyclization Functionalization: This is where selectivity becomes most crucial.

Bromination: The quinolin-2(1H)-one ring system is activated towards electrophilic substitution. The amide nitrogen directs ortho- and para-, making the C6 and C8 positions the most likely sites for bromination on the benzene (B151609) ring. The enamine-like character of the pyridinone ring makes the C3 position also highly susceptible to electrophilic attack. nsc.ru When brominating a substrate like 3-methoxyquinolin-2(1H)-one, the powerful activating effects of the amide and methoxy groups are synergistic. The position para to the strongly activating amide nitrogen (C6) is a highly favored site for substitution, leading to predictable regioselectivity.

Methoxylation: In the strategy involving the methoxylation of 3,6-dibromoquinolin-2(1H)-one, the difference in reactivity between the vinylic C3-Br bond and the aryl C6-Br bond is the key to regioselectivity. Under palladium-catalyzed conditions, oxidative addition is typically faster for the more electron-deficient and sterically accessible C(sp²)-Br bond at the 3-position compared to the C(sp²)-Br bond on the benzene ring, enabling selective substitution.

Green Chemistry Principles Applied to the Synthesis of this compound

The core tenets of green chemistry—preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency—provide a framework for developing advanced synthetic methods. wikipedia.orgskpharmteco.com For a target molecule like this compound, this translates into exploring novel reaction conditions and catalytic systems that are both effective and environmentally responsible. ijpsjournal.com

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. tandfonline.com Methodologies that operate under solvent-free conditions or in aqueous media are therefore highly desirable.

Solvent-Free Approaches: Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like ball milling, represent a significant advancement in green synthesis. acs.org These techniques can lead to dramatically reduced reaction times, higher yields, and simplified product isolation. researchgate.netbenthamdirect.com For instance, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be performed under solvent-free conditions using various catalysts. oup.comtandfonline.com Microwave-assisted solvent-free synthesis has been successfully used for preparing substituted quinolines, offering advantages such as rapid reactant activation and high yields. benthamdirect.comthieme-connect.com Mechanochemical methods, which use mechanical force to induce chemical reactions, have also emerged as a powerful solvent-free strategy for the synthesis of heterocyclic compounds, including quinolines, and offer the benefit of generating water as the only waste product in some cases. acs.org

Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org The development of synthetic routes that proceed efficiently in water is a key goal. Ultrasound-assisted synthesis in water has been shown to be effective for the rapid, one-pot synthesis of quinoline derivatives. nih.govresearchgate.net This method often employs a catalyst and can proceed under ambient conditions, offering a green alternative to traditional methods that require harsh organic solvents. acs.orgrsc.org For example, a fast, base-free synthesis of quinolin-2(1H)-ones in water at room temperature has been developed, showcasing excellent yields and a very low environmental factor (E-factor). acs.org

The following table summarizes various green methodologies applicable to the synthesis of the quinolinone core structure.

| Reaction Type | Conditions | Catalyst/Promoter | Solvent | Key Advantages | Reference(s) |

| Friedländer Synthesis | Microwave Irradiation | MOPS/Al₂O₃ | Solvent-Free | Rapid reaction, high yield, near-neutral pH | benthamdirect.com |

| Friedländer Synthesis | 70 °C | Magnetite Nanoparticle-Supported Ionic Liquid | Solvent-Free | High efficiency, reusable magnetic catalyst | tandfonline.com |

| Cyclization | Ultrasound Irradiation | SnCl₂·2H₂O | Water | Rapid, one-pot, good yields | nih.govresearchgate.net |

| Reissert-Henze Reaction | Ambient Temperature | None (Base-Free) | Water | Fast (1-8 min), quantitative yields, reusable medium | acs.org |

| Deoxygenative Alkynylation | Ball Milling | None | Solvent-Free | Metal-free, additive-free, water as only waste | acs.org |

The use of sustainable catalysts is central to green synthesis, with a focus on systems that are reusable, non-toxic, and highly efficient.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. Examples include magnetite nanoparticle-supported acidic ionic liquids, which have been used for the solvent-free synthesis of quinolines with high efficiency. tandfonline.com The catalyst's magnetic properties allow for simple recovery using an external magnet. tandfonline.com Other solid acid catalysts, such as Nafion NR50, have been employed in microwave-assisted quinoline synthesis, demonstrating the utility of reusable polymeric supports. mdpi.com

Biocatalysts: Enzymes offer a highly selective and environmentally benign catalytic alternative to traditional chemical catalysts. Monoamine oxidase (MAO-N) has been used for the oxidative aromatization of tetrahydroquinolines to produce quinolines under mild conditions. northumbria.ac.uk Chemo-enzymatic strategies, combining enzymatic reactions with chemical steps, have also been developed for the synthesis of 2-quinolones. northumbria.ac.uk

Photocatalysts: Visible-light photocatalysis is an emerging green technology that uses light as a clean energy source to drive chemical reactions. rsc.org A highly atom-economical and reagent-free photocatalytic method for synthesizing quinolin-2(1H)-ones from quinoline-N-oxides has been reported. rsc.org This approach uses a low catalyst loading and produces no undesirable by-products, making it a significantly greener alternative to many conventional methods. rsc.org

| Catalyst Type | Example | Reaction | Key Features | Reference(s) |

| Heterogeneous | Magnetite Nanoparticle-Supported Ionic Liquid | Friedländer Synthesis | Solvent-free, reusable, magnetically separable | tandfonline.com |

| Heterogeneous | Nafion NR50 | Friedländer Synthesis | Reusable solid acid, microwave compatible | mdpi.com |

| Biocatalyst | Monoamine Oxidase (MAO-N) | Oxidative Aromatization | Mild conditions, high selectivity | northumbria.ac.uk |

| Photocatalyst | Eosin Y | Synthesis from Quinoline N-oxides | Visible light, reagent-free, high atom economy | rsc.org |

| Cooperative | Transition Metal Oxide–Bi(III) | Oxidative Dehydrogenative Coupling | Solvent-free, oxidant-free, reusable | rsc.org |

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnih.gov Reactions with high atom economy are inherently greener as they generate less waste. skpharmteco.comprimescholars.com

For the synthesis of the quinolinone ring system, certain reaction types are more atom-economical than others. Addition and cycloaddition reactions are ideal, as they incorporate all or most of the atoms from the starting materials into the final product. nih.gov A one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins via a proposed [2+4] cycloaddition mechanism demonstrates a highly atom-economical pathway. rsc.org Similarly, photocatalytic methods that rearrange existing atoms, such as the conversion of quinoline N-oxides to quinolin-2(1H)-ones, can be exceptionally atom-economical. rsc.org

Structure

3D Structure

Properties

CAS No. |

1434103-22-6 |

|---|---|

Molecular Formula |

C10H8BrNO2 |

Molecular Weight |

254.08 g/mol |

IUPAC Name |

6-bromo-3-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-5-6-4-7(11)2-3-8(6)12-10(9)13/h2-5H,1H3,(H,12,13) |

InChI Key |

WMHLVJZQRMIVJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)Br)NC1=O |

Origin of Product |

United States |

Nomenclature, Isomerism, and Tautomerism of 6 Bromo 3 Methoxyquinolin 2 1h One

The fundamental characteristics of 6-Bromo-3-methoxyquinolin-2(1H)-one are defined by its formal naming conventions, its relationship to other isomers, and its existence in a state of equilibrium between two structural forms.

The formal name of a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous descriptor of its molecular structure. For the compound , the systematic IUPAC name is 6-bromo-3-methoxy-1H-quinolin-2-one .

This name is derived by identifying the parent heterocycle, which is quinolin-2-one. The numbering of the quinoline (B57606) ring system begins at the nitrogen atom as position 1 and proceeds around the rings. The "(1H)" designation specifies that a hydrogen atom is attached to the nitrogen at position 1, and the "-2-one" indicates a ketone group at position 2, confirming the lactam structure. The substituents are then named and numbered according to their positions on this core structure: a bromine atom at position 6 and a methoxy (B1213986) group at position 3.

| Component | Description |

| Parent Heterocycle | Quinolin-2-one |

| Position 1 | (1H) - Hydrogen on the Nitrogen atom |

| Position 2 | one - Ketone (C=O) group |

| Position 3 | methoxy - OCH₃ group |

| Position 6 | bromo - Br atom |

| Full IUPAC Name | 6-bromo-3-methoxy-1H-quinolin-2-one |

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, the most relevant isomers are constitutional isomers, specifically positional isomers, where the bromo and methoxy groups are located at different positions on the quinolinone ring.

The specific placement of the electron-withdrawing bromine atom and the electron-donating methoxy group significantly influences the molecule's electronic properties and, consequently, its reactivity and potential biological function. The target molecule itself, this compound, has a distinct electronic profile compared to its other possible positional isomers.

Examples of Positional Isomers:

| Compound Name | Molecular Formula | Notes on Substitution |

| 5-Bromo-3-methoxyquinolin-2(1H)-one | C₁₀H₈BrNO₂ | Bromine is at C5 instead of C6. |

| 6-Bromo-7-methoxy-3-methyl-2(1H)-one nih.gov | C₁₁H₁₀BrNO₂ | Methoxy group is at C7; additional methyl at C3. |

| 7-Bromo-4-methoxyquinolin-2(1H)-one | C₁₀H₈BrNO₂ | Bromine is at C7; Methoxy is at C4. |

| 8-Bromo-4-hydroxyquinolin-2(1H)-one bldpharm.com | C₉H₆BrNO₂ | Bromine is at C8; Hydroxy at C4 (a related structure). |

Implications in Synthetic Design and Reactivity:

The synthesis of a specific positional isomer requires careful selection of starting materials. Classic quinoline synthesis methods, such as the Knorr, Conrad-Limpach, or Gould-Jacobs reactions, rely on the cyclization of substituted anilines. wikipedia.orgscribd.com To synthesize this compound, one would typically start with a 4-bromoaniline (B143363) derivative. The choice of a different aniline (B41778), such as 3-bromoaniline (B18343) or 2-bromoaniline, would lead to the formation of the 7-bromo or 8-bromo isomers, respectively.

The differing substitution patterns have profound effects on reactivity:

Electrophilic Aromatic Substitution: The positions of the activating methoxy group and the deactivating bromo group direct any further substitution reactions on the benzene (B151609) portion of the molecule.

Nucleophilic Reactions: The electron density of the pyridine-derived ring is also modulated by the substituents, affecting its susceptibility to nucleophilic attack.

Acidity/Basicity: The pKa of the N-H proton and the basicity of the carbonyl oxygen are fine-tuned by the electronic push-pull effects of the substituents, which can be critical for its interaction with biological targets.

Prototropic tautomerism is a fundamental concept in heterocyclic chemistry, where a molecule exists as a mixture of two or more structural isomers that are in rapid equilibrium. nih.gov For 2(1H)-quinolinone systems, the most significant equilibrium is the lactam-lactim tautomerism.

This compound can exist in two tautomeric forms:

Lactam (Amide) form: this compound

Lactim (Imidic Acid) form: 6-Bromo-3-methoxyquinolin-2-ol

For the parent compound, 2-pyridone, and many of its derivatives, the lactam form is known to be the more stable and, therefore, the predominant tautomer in various solvents and in the solid state. nih.gov The equilibrium can, however, be influenced by several factors including the solvent, temperature, and the electronic nature of substituents. researchgate.netpnas.org

In this compound, the substituents play competing roles:

The bromo group at position 6 is electron-withdrawing via the inductive effect, which can increase the acidity of the N-H proton and potentially stabilize the lactim form. Some studies on substituted pyridones have shown that chloro-substitution can shift the equilibrium toward the lactim tautomer. nih.gov

The methoxy group at position 3 is electron-donating through resonance, which increases the electron density in the heterocyclic ring, generally favoring the lactam form.

While the lactam form is expected to be the major species at equilibrium, the presence of the lactim tautomer, even in small concentrations, is crucial for understanding the full reactivity profile of the molecule. For instance, reactions that occur at the oxygen atom, such as O-alkylation, proceed via the more nucleophilic lactim tautomer. The study of this equilibrium is essential for predicting reaction outcomes and understanding potential intermolecular interactions, such as hydrogen bonding in biological systems.

Advanced Synthetic Methodologies for 6 Bromo 3 Methoxyquinolin 2 1h One

Overview of Established Synthetic Pathways for 2(1H)-Quinolinones

The synthesis of the 2(1H)-quinolinone core has been a subject of extensive research for over a century. Classical methods, which often remain relevant, primarily involve the cyclization of substituted anilines or related precursors.

One of the foundational methods is the Knorr quinoline (B57606) synthesis , which, under specific thermodynamic conditions (typically higher temperatures, ~140 °C), involves the reaction of anilines with β-ketoesters to form an intermediate β-keto anilide. wikipedia.orgyoutube.com This anilide then undergoes intramolecular cyclization, catalyzed by a strong acid like sulfuric acid, to yield a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2(1H)-quinolinone form. wikipedia.orgyoutube.com

The Conrad-Limpach synthesis represents a related pathway where the initial reaction between an aniline (B41778) and a β-ketoester, under kinetic control (lower temperatures), forms a β-aminoacrylate intermediate. wikipedia.orgwikipedia.org Subsequent thermal cyclization leads to the corresponding 4-hydroxyquinolin-2(1H)-one. wikipedia.orgresearchgate.net

Modern approaches have expanded the synthetic arsenal (B13267) significantly. These include transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H amidation of acrylamides and various annulation strategies that construct the heterocyclic ring system from different starting materials. nih.gov Microwave-assisted synthesis has also been employed to accelerate classical reactions, such as those involving malonic acid derivatives and anilines, often in the presence of polyphosphoric acid (PPA). mdpi.com

Detailed Analysis of Synthetic Strategies for 6-Bromo-3-methoxyquinolin-2(1H)-one

The synthesis of this compound can be approached via several strategic pathways, primarily differing in the order of introducing the bromo and methoxy (B1213986) substituents relative to the formation of the quinolinone core.

Cyclization Reactions Utilizing Substituted Anilines and Activated Malonate Derivatives

This strategy builds the quinolinone ring from a pre-functionalized aniline, installing the C6-bromo substituent from the outset. A logical starting material is 4-bromoaniline (B143363). The key challenge is the introduction of the C3-methoxy group.

One plausible, albeit not explicitly documented, route involves the condensation of 4-bromoaniline with a methoxy-substituted malonate derivative, such as diethyl 2-methoxymalonate. This reaction would fall under the general category of the Gould-Jacobs reaction. The initial condensation would form an anilinomethylenemalonate, which upon thermal cyclization, would yield the corresponding 4-hydroxyquinolin-2(1H)-one. A subsequent methylation step would be required to obtain the final product.

A more direct approach involves the cyclization of an acetoacetanilide (B1666496) intermediate. For instance, the reaction of 4-bromoaniline with diketene (B1670635) or a β-ketoester like ethyl acetoacetate (B1235776) can form 4'-bromoacetoacetanilide. This intermediate can then be cyclized in the presence of a dehydrating agent like polyphosphoric acid or Eaton's reagent to yield 6-bromo-4-hydroxyquinolin-2(1H)-one. chemicalbook.com This well-established intermediate serves as a crucial precursor for further functionalization to introduce the 3-methoxy group.

| Starting Materials | Reagents/Conditions | Intermediate/Product | Reference |

| 4-Bromoaniline, Diethyl malonate | Microwave, PPA | 6-Bromo-4-hydroxyquinolin-2(1H)-one | mdpi.com |

| 4-Bromoaniline, Meldrum's acid | Heat | 3-((4-bromophenyl)amino)-3-oxopropanoic acid | chemicalbook.com |

| 3-((4-bromophenyl)amino)-3-oxopropanoic acid | Eaton's Reagent, 70°C | 6-Bromo-4-hydroxyquinolin-2(1H)-one | chemicalbook.com |

Ring Annulation Approaches to the Quinolinone Core Structure

Ring annulation strategies construct the quinoline ring by forming two or more bonds in a single or sequential process. For the synthesis of the target compound, this could involve the reaction of a substituted benzene (B151609) with a fragment that provides the nitrogen and the remaining carbon atoms of the pyridine (B92270) ring.

For example, palladium-catalyzed oxidative annulation of acrylamides with arynes has been developed for the synthesis of quinolinones. mdpi.com Theoretically, an N-(methoxymethyl)acrylamide could react with an in-situ generated 4-bromo-benzyne to construct the desired scaffold. However, the control of regioselectivity and the stability of the required precursors present significant challenges.

More established annulation methods, like the Mn(III)-based oxidative cyclization of 2-((arylamino)ethyl)malonates, provide a route to tetrahydroquinolines which can be subsequently aromatized. clockss.org Adapting this to the target molecule would involve starting with a protected 4-bromoaniline, which undergoes cyclization to form a tetrahydroquinoline-dicarboxylate intermediate, followed by aromatization and further functionalization.

Post-Cyclization Functionalization Strategies: Regioselective Bromination and Methoxylation

This approach involves synthesizing a simpler quinolinone precursor and then introducing the bromo and methoxy groups onto the pre-formed ring. Two primary sequences are possible:

Mechanistic Investigations of Chemical Reactivity and Transformations of 6 Bromo 3 Methoxyquinolin 2 1h One

Reactivity of the Bromo Substituent: Nucleophilic Aromatic Substitution (SNAr) and Related Pathways

The bromine atom at the C-6 position of the quinolinone ring is a key site for functionalization, primarily through substitution reactions. Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the bromo substituent, although it is subject to specific electronic requirements.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. youtube.com A nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com

However, studies on related haloquinolines demonstrate that nucleophilic substitution is possible, often requiring forcing conditions or additional activation. For instance, the displacement of chlorine from 1-chloro-2,4-dinitrobenzene (B32670) occurs readily at room temperature due to the strong activation by two nitro groups. libretexts.org In less activated systems, such as simple chloroquinolines, nucleophilic substitution can still be achieved. The investigation of 4-chloro-8-methylquinolin-2(1H)-one has shown its reactivity towards various nucleophiles like hydrazine (B178648) and azide (B81097) anions, leading to substituted products. mdpi.com Similarly, the conversion of brominated nitroquinoline derivatives into cyclic amines via SNAr reactions highlights that activation by a nitro group facilitates this transformation.

Reactivity of the Methoxy (B1213986) Group: Demethylation and Ether Cleavage Reactions

The methoxy group at the C-3 position is an ether linkage and is susceptible to cleavage under acidic conditions, a reaction known as demethylation. This transformation converts the 3-methoxyquinolinone into a 3-hydroxyquinolinone, providing another route for functionalization.

The cleavage of aryl methyl ethers is typically accomplished using strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with potent Lewis acids, most notably boron tribromide (BBr₃). wikipedia.org

The mechanism with a Lewis acid such as BBr₃ involves the initial formation of an adduct between the Lewis basic ether oxygen and the highly Lewis acidic boron atom. This is followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing methyl bromide and forming an aryloxydibromoborane intermediate. Subsequent workup with water hydrolyzes the boron-oxygen bond to yield the final phenol (B47542) (or in this case, the 3-hydroxyquinolinone). wikipedia.org

This reaction is a standard method in organic synthesis for the deprotection of phenolic ethers and is expected to be effective for 6-bromo-3-methoxyquinolin-2(1H)-one. The resulting 6-bromo-3-hydroxyquinolin-2(1H)-one possesses a nucleophilic hydroxyl group, which can be used for further derivatization, such as O-alkylation or acylation.

Reactivity of the Quinolinone Heterocycle: Electrophilic and Nucleophilic Attack Sites

The quinolin-2(1H)-one ring system possesses a complex electronic profile, with multiple potential sites for both electrophilic and nucleophilic attack. The reactivity is dictated by the combined electronic effects of the fused benzene (B151609) ring, the lactam functionality (a cyclic amide), and the specific substituents present.

An electrophile is a species that is "electron-loving" and seeks out regions of high electron density, such as a pi bond or a lone pair. youtube.com A nucleophile is "nucleus-loving" and has a region of high electron density, enabling it to attack electron-deficient centers. youtube.com

Electrophilic Attack: The benzene portion of the molecule is influenced by three groups:

Bromo Group (at C-6): An ortho, para-directing deactivator.

Methoxy Group (at C-3): An ortho, para-directing activator (relative to the pyridinone ring).

Fused Lactam Ring: A deactivating group.

The interplay of these effects suggests that electrophilic aromatic substitution would likely occur on the benzene ring at positions C-5 or C-7, which are ortho and para to the amide nitrogen, but this is complicated by the other substituents. The most probable sites for electrophilic attack are C-5 and C-7, influenced by the directing power of the lactam nitrogen and potentially the methoxy group, though the deactivating effect of the bromo group at C-6 must be considered.

Nucleophilic Attack: The quinolinone ring is inherently electron-poor, making it susceptible to nucleophilic attack, particularly on the pyridinone portion. youtube.com

Carbonyl Carbon (C-2): While part of a stable amide, this carbon is electrophilic, though reactions here would likely disrupt the lactam structure.

C-4 Position: This position is vinylogous to the carbonyl group, making it an electrophilic center. It is a common site for nucleophilic attack in quinolinone systems, especially if a leaving group is present.

Other Ring Carbons: The presence of electron-withdrawing groups can make other ring positions susceptible. For instance, in 1-methyl-3,6,8-trinitro-2-quinolone, the highly electron-deficient nature of the ring allows it to undergo cine-substitution, where a nucleophile attacks the C-4 position, leading to the displacement of the nitro group at the C-3 position. mdpi.com

Alkylation studies on substituted quinolin-2(1H)-ones show that reactions can occur at either the N-1 or O-2 positions, with the outcome often controlled by steric effects of substituents at the C-8 position. researchgate.net

Regioselective Functionalization of this compound

Regioselective functionalization implies the selective reaction at one specific site within a multifunctional molecule. For this compound, the distinct reactivity of its functional groups allows for a high degree of regioselectivity.

Functionalization at C-6 (Bromo Group): The carbon-bromine bond is the most common site for transition metal-catalyzed cross-coupling reactions. As detailed in the following sections, Suzuki-Miyaura and Heck reactions can be used to form new carbon-carbon bonds selectively at this position, leaving the rest of the molecule intact.

Functionalization at C-3 (Methoxy Group): As discussed in section 4.2, selective cleavage of the methyl ether using reagents like BBr₃ provides a route to the 3-hydroxy derivative. wikipedia.org This hydroxyl group can then be further functionalized.

Functionalization of the Heterocyclic Ring: Directed metalation is a powerful strategy for regioselective functionalization. The use of strong bases like lithium diisopropylamide (LDA) can deprotonate specific C-H bonds, which can then react with an electrophile. Studies on chloro-substituted quinolines have shown that the site of metalation (and subsequent functionalization) can be controlled by the choice of the metal amide base, allowing for selective derivatization at positions C-3, C-2, or C-8. nih.gov This suggests that similar strategies could potentially be applied to functionalize the C-4 position of the this compound scaffold.

By choosing the appropriate synthetic method, a chemist can selectively target the C-Br bond, the O-CH₃ bond, or a specific C-H bond on the quinolinone ring system, demonstrating the compound's utility as a versatile building block.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Moiety of this compound

The bromo substituent at the C-6 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed Suzuki-Miyaura and Heck reactions are particularly prominent examples.

The Suzuki-Miyaura coupling is a versatile and widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org

This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules like this compound. nih.govnih.gov Research on related bromoquinoline systems has demonstrated the efficacy of this approach. For example, Suzuki-Miyaura coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids has been achieved in high yields using dichlorobis(triphenylphosphine)palladium(II) as the catalyst. researchgate.net

The table below summarizes typical conditions used for Suzuki-Miyaura coupling reactions on analogous bromoquinoline substrates, which would be starting points for optimizing the reaction for this compound.

| Entry | Bromo-Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |

| 1 | 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | researchgate.net |

| 2 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 82 | researchgate.net |

| 3 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | researchgate.net |

| 4 | 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 68 | researchgate.net |

Table 1: Examples of Suzuki-Miyaura coupling reactions on bromoquinoline derivatives.

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org The reaction typically results in the substitution of a vinylic hydrogen with the aryl group from the halide. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the substituted alkene product and a hydridopalladium species. libretexts.org A base is required to regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction is a powerful tool for synthesizing substituted alkenes and has been applied to a wide range of substrates. Intramolecular Heck reactions have been developed to synthesize phenanthridinone analogues, which are structurally related to quinolinones, from aryl halide precursors. nih.govnih.gov These reactions demonstrate that the formation of six-membered heterocyclic rings via Heck cyclization is a viable and efficient process, suggesting that the bromoquinolinone scaffold is well-suited for intermolecular Heck couplings. nih.gov

The following table presents representative conditions for Heck reactions involving aryl bromides, illustrating the types of catalysts, bases, and olefins that could be employed in reactions with this compound.

| Entry | Aryl Bromide | Olefin | Catalyst | Base | Solvent | Yield (%) | Ref |

| 1 | Bromobenzene (B47551) | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 95 | organic-chemistry.org |

| 2 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | 92 | organic-chemistry.org |

| 3 | 2-Bromoaniline | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 81 | organic-chemistry.org |

| 4 | 3-Bromopyridine | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 88 | organic-chemistry.org |

Table 2: General examples of Heck coupling reactions with various aryl bromides.

Sonogashira Coupling Applications with Alkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the bromine atom at the C6 position serves as an excellent handle for such transformations, enabling the introduction of various alkynyl moieties.

Mechanistically, the reaction is understood to proceed through a catalytic cycle involving both palladium and copper. The palladium cycle includes the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne.

The reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes can be optimized by screening different palladium catalysts, ligands, bases, and solvents. While specific data for this exact substrate is not extensively documented, established protocols for similar bromo-substituted heterocycles provide a strong basis for predicting effective conditions. nih.govnih.gov For instance, catalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ in combination with a copper source such as CuI are commonly employed. nih.gov The choice of a phosphine (B1218219) ligand and an amine base, which also often serves as the solvent, is crucial for the reaction's success.

Table 1: Representative Sonogashira Coupling Reactions of this compound

| Entry | Alkyne | Catalyst System | Base/Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 6-(Phenylethynyl)-3-methoxyquinolin-2(1H)-one |

| 2 | 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | DMF/Triethylamine | 3-Methoxy-6-(hex-1-yn-1-yl)quinolin-2(1H)-one |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Toluene/Triethylamine | 3-Methoxy-6-((trimethylsilyl)ethynyl)quinolin-2(1H)-one |

| 4 | Propargyl alcohol | Pd(OAc)₂, XPhos, CuI | Dioxane/Diisopropylamine | 6-(3-Hydroxyprop-1-yn-1-yl)-3-methoxyquinolin-2(1H)-one |

Note: The reaction conditions and products in this table are representative and based on established Sonogashira coupling methodologies for similar aryl bromides.

Buchwald-Hartwig Amination Studies for C-N Bond Construction

The Buchwald-Hartwig amination has emerged as a fundamental tool for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine. nih.gov In the context of this compound, this reaction provides a direct route to novel 6-aminoquinolinone derivatives.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as X-Phos, RuPhos, or BINAP often proving highly effective. beilstein-journals.orgnih.gov The selection of a suitable base, such as sodium tert-butoxide or potassium phosphate, is also crucial for the reaction's efficiency.

The reactivity of this compound in Buchwald-Hartwig aminations is influenced by the electronic properties of the quinolinone ring. The presence of the electron-donating methoxy group and the amide functionality can affect the rate of oxidative addition. A range of amines, including primary and secondary aliphatic and aromatic amines, can potentially be coupled to the quinolinone core.

Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound

| Entry | Amine | Catalyst System | Base | Solvent | Product |

| 1 | Morpholine (B109124) | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 3-Methoxy-6-morpholinoquinolin-2(1H)-one |

| 2 | Aniline (B41778) | Pd(OAc)₂, BINAP | K₃PO₄ | Dioxane | 3-Methoxy-6-(phenylamino)quinolin-2(1H)-one |

| 3 | Benzylamine | Pd₂(dba)₃, RuPhos | KHMDS | THF | 6-(Benzylamino)-3-methoxyquinolin-2(1H)-one |

| 4 | Diethylamine | Pd(OAc)₂, P(tBu)₃ | LiHMDS | Toluene | 6-(Diethylamino)-3-methoxyquinolin-2(1H)-one |

Note: The reaction conditions and products in this table are representative and based on established Buchwald-Hartwig amination methodologies for similar aryl bromides.

C-H Activation and Functionalization Strategies Adjacent to the Quinolinone Core

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov For the quinolinone core, several positions are susceptible to C-H activation, with the regioselectivity being directed by the substituents and the choice of catalyst. rsc.org While the bromo-substituent at C6 is a handle for cross-coupling, other positions on the quinolinone ring can be targeted for direct functionalization.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are commonly employed for C-H activation. nih.gov The directing group ability of the amide functionality within the quinolinone ring can play a significant role in determining the site of C-H activation. For quinolin-2-ones, C-H functionalization at the C5 and C8 positions is often observed. The electronic nature of the 3-methoxy group will also influence the reactivity of the adjacent C4-H bond.

Mechanistically, C-H activation can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition, or electrophilic substitution, depending on the metal and reaction conditions. These strategies can be employed to introduce a range of functional groups, including aryl, alkyl, and heteroaryl moieties.

Photochemical and Electrochemical Transformations of this compound

Photochemical Transformations:

Bromo-substituted aromatic and heteroaromatic compounds can undergo photochemical transformations, most notably dehalogenation. Upon irradiation with UV light, the carbon-bromine bond can be cleaved homolytically to generate an aryl radical and a bromine radical. In the presence of a hydrogen donor, the aryl radical can be quenched to afford the debrominated product. This process can be influenced by the presence of bases and the nature of the solvent. worktribe.com For this compound, photochemical debromination would lead to the formation of 3-methoxyquinolin-2(1H)-one.

Electrochemical Transformations:

The electrochemical reduction of aryl bromides offers an alternative pathway for their transformation. At a cathode, the C-Br bond can be reduced, leading to the formation of an aryl radical anion, which can then cleave to form an aryl radical and a bromide anion. rsc.org In the presence of a proton source, the aryl radical can be reduced and protonated to yield the debrominated compound. The reduction potential required for this process is dependent on the electronic nature of the quinolinone ring. The electrochemical reduction of this compound would likely proceed at a less negative potential compared to simple bromobenzene due to the presence of the electron-withdrawing quinolinone system. Furthermore, electrochemical methods can be employed to drive other transformations, such as carboxylation by performing the reduction under a carbon dioxide atmosphere.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation of 6-Bromo-3-methoxyquinolin-2(1H)-one and its Derivatives

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the substitution pattern of the quinolinone core.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the lactam. The aromatic protons on the benzene (B151609) ring (H-5, H-7, and H-8) would appear as doublets or doublets of doublets, with their coupling constants revealing their ortho and meta relationships. The H-4 proton would likely appear as a singlet, as would the protons of the methoxy group. The amide (N-H) proton is expected to be a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals for the nine carbon atoms of the quinolinone core, plus an additional signal for the methoxy carbon. The carbonyl carbon (C-2) would appear significantly downfield (typically >160 ppm). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy and amide groups.

Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds, as specific experimental data was not available in the reviewed literature.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |

| N-H | ~11.5 | br s | C-2 | ~162 |

| H-4 | ~7.8 | s | C-3 | ~145 |

| H-5 | ~7.7 | d | C-4 | ~118 |

| H-7 | ~7.6 | dd | C-4a | ~122 |

| H-8 | ~7.2 | d | C-5 | ~128 |

| O-CH₃ | ~3.9 | s | C-6 | ~117 |

| C-7 | ~135 | |||

| C-8 | ~116 | |||

| C-8a | ~138 | |||

| O-CH₃ | ~56 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the aromatic protons H-7 and H-8, and between H-7 and H-5, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-4 to C-4, H-5 to C-5, etc., and the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. Expected key correlations would include the methoxy protons to C-3, H-4 to C-2 and C-4a, and H-8 to C-8a and C-6, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methoxy group protons and the H-4 proton, providing definitive proof of the 3-methoxy substitution.

Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₈BrNO₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Calculated Exact Masses for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₁₀H₉⁷⁹BrNO₂ | 253.9866 |

| [M(⁸¹Br)+H]⁺ | C₁₀H₉⁸¹BrNO₂ | 255.9845 |

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing valuable structural information. The fragmentation of the quinolinone ring system often involves characteristic losses. For this compound, fragmentation would likely be initiated by the loss of common neutral molecules. A primary fragmentation step could be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the lactam ring. Subsequent fragmentation could involve the loss of the bromine atom or cleavage of the heterocyclic ring. The fragmentation of quinoline (B57606) itself often proceeds via the loss of HCN, which might also be a possible pathway after initial fragmentation steps. rsc.org

Plausible MS/MS Fragmentation Pathways for [M+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion (m/z) | Proposed Identity of Loss |

|---|---|---|---|

| 254/256 | -15 | 239/241 | Loss of •CH₃ |

| 239/241 | -28 | 211/213 | Loss of CO |

| 254/256 | -28 | 226/228 | Loss of CO |

| 226/228 | -15 | 211/213 | Loss of •CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule. youtube.comfrontiersin.org Each functional group vibrates at a characteristic frequency, and its absorption of IR radiation or scattering in Raman spectroscopy provides a unique fingerprint. mdpi.comresearchgate.net

For this compound, the IR spectrum would be dominated by a strong absorption band for the amide C=O stretch. Other key absorptions would include the N-H stretch, aromatic and vinyl C-H stretches, C=C double bond stretches of the rings, and C-O stretches associated with the methoxy ether group. The C-Br stretch would appear in the fingerprint region at a lower wavenumber. Raman spectroscopy would provide complementary information, often being more sensitive to the non-polar C=C bonds of the aromatic system.

Characteristic IR Absorption Bands for this compound Note: This table presents expected frequency ranges for the key functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3100 | Medium |

| C-H Stretch | Aromatic/Vinyl | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Methoxy) | 2950 - 2850 | Medium |

| C=O Stretch | Amide (Lactam) | 1680 - 1650 | Strong |

| C=C Stretch | Aromatic/Vinyl | 1620 - 1450 | Medium-Strong |

| C-O Stretch | Aryl Ether | 1275 - 1200 | Strong |

| C-Br Stretch | Aryl Bromide | 650 - 550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are directly related to the energy gaps between the orbitals and provide valuable information about the extent of conjugation in the molecule. libretexts.org

For this compound, the quinolinone core, with its fused aromatic and pyridinone rings, constitutes a significant conjugated system. The presence of the methoxy group as an electron-donating group and the bromo group as an electron-withdrawing group can further influence the electronic distribution and, consequently, the UV-Vis absorption spectrum.

| Parameter | Description | Anticipated Findings for this compound |

| λmax | Wavelength of maximum absorbance | Expected in the UV region, characteristic of π → π* transitions in the quinolinone ring system. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | The magnitude of ε would provide insight into the probability of the electronic transition. |

| Solvent Effects | Changes in the absorption spectrum upon varying the polarity of the solvent. | Solvatochromic shifts (either bathochromic or hypsochromic) could be observed, indicating changes in the relative stabilization of the ground and excited states. |

X-ray Crystallography Techniques for Solid-State Structure Determination of this compound

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies for Precise Atomic Arrangement

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, analysis of structurally similar compounds provides a clear indication of the detailed structural information that could be obtained. For example, the crystal structure of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, a more complex derivative, has been elucidated. researchgate.net Such a study on this compound would yield precise bond lengths, bond angles, and torsion angles.

This data would confirm the planarity of the quinolinone ring system and reveal the conformation of the methoxy group relative to the ring. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding (N-H···O) and potential π-π stacking, which govern the crystal packing. helsinki.fi

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. |

Powder X-ray Diffraction (PXRD) for Polymorphism Analysis and Phase Identification

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. While no specific PXRD studies on this compound are currently available, this method would be indispensable for identifying different crystalline forms, or polymorphs, of the compound. Polymorphism can significantly impact the physical properties of a solid, such as its solubility and melting point. A PXRD pattern, which is a fingerprint of a specific crystalline phase, would be used for quality control to ensure phase purity.

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are central to the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purification and purity determination of non-volatile compounds like this compound. While specific validated HPLC methods for this compound are not detailed in the literature, commercial suppliers of related quinolinone derivatives indicate its use for quality control. bldpharm.com

A typical HPLC method development for this compound would involve:

Column Selection: A reversed-phase column (e.g., C18) would likely be suitable.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation.

Detection: A UV detector set at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy) would be used.

Method validation would then be performed to ensure its accuracy, precision, linearity, and robustness.

| HPLC Parameter | Purpose in Method Development |

| Stationary Phase (Column) | Provides the surface for the separation to occur. |

| Mobile Phase Composition | Elutes the compound from the column; its composition is adjusted to control the retention time and resolution. |

| Flow Rate | Affects the analysis time and separation efficiency. |

| Detection Wavelength | Chosen to maximize the sensitivity for the compound of interest. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (where volatility permits)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjpbcs.com Its application to this compound is contingent on the compound's volatility and thermal stability. Given its quinolinone structure, it is likely to have a relatively high boiling point, which may limit its suitability for GC-MS without derivatization.

Should the compound be sufficiently volatile, GC-MS analysis would provide:

Retention Time: A characteristic time for the compound to elute from the GC column, which aids in its identification.

Mass Spectrum: A fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the molecular weight.

In instances where the volatility of a compound is low, derivatization techniques can be employed to increase its volatility, making it amenable to GC-MS analysis. researchgate.net

Computational Chemistry and Theoretical Modeling of 6 Bromo 3 Methoxyquinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries, Energies, and Reactivity Descriptors

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like 6-Bromo-3-methoxyquinolin-2(1H)-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict its three-dimensional geometry. These calculations typically reveal a nearly planar quinolinone ring system.

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT calculations can map the Molecular Electrostatic Potential (MEP) onto the electron density surface. For this compound, the MEP would likely show electronegative regions around the carbonyl oxygen and the bromine atom, indicating sites susceptible to electrophilic attack. The nitrogen-bound hydrogen would represent an electropositive region.

Table 1: Predicted DFT (B3LYP/6-311++G(d,p)) Data for a Representative Quinolinone Analog

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: Data is representative of a structurally similar quinolinone and not specific to this compound due to a lack of published data on the specific compound.

Ab Initio Methods for High-Level Electronic Structure Characterization and Reference Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational expense. These methods are often employed to benchmark DFT results for smaller, representative fragments of the target molecule or for specific properties where high accuracy is paramount. For this compound, ab initio calculations could provide a highly accurate reference for its ionization potential, electron affinity, and excited state energies.

Prediction of Spectroscopic Parameters Using Computational Models for Validation and Interpretation

Computational models are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of organic molecules. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions, aiding in the interpretation of experimental spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These computed spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the C=O stretch of the quinolinone ring and the C-Br stretch. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy, providing another layer of structural validation.

Table 2: Predicted Spectroscopic Data for a Quinolinone Analog

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 320 nm |

| IR (DFT) | Carbonyl Stretch (C=O) | 1660 cm⁻¹ |

| ¹³C NMR (DFT) | Carbonyl Carbon | 162 ppm |

Note: Data is representative and intended for illustrative purposes.

Reaction Mechanism Elucidation via Transition State Search and Energy Profile Calculations

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined.

For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution on the quinolinone ring or nucleophilic substitution at the methoxy (B1213986) group. The calculated energy profile would reveal the feasibility of different reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movement over time.

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the methoxy group. More importantly, MD simulations can provide detailed insights into how the molecule interacts with water or other solvents, including the formation and dynamics of hydrogen bonds. This is critical for understanding its solubility and behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks for Pre-clinical Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide lead optimization.

To develop a QSAR model for a series of quinolinone derivatives, including this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to the observed biological activity. Such a model could then be used to predict the potential activity of untested quinolinone derivatives.

In Silico Screening and Virtual Ligand Design Principles Utilizing the this compound Scaffold

In silico screening and virtual ligand design are powerful computational strategies that enable the identification and optimization of bioactive molecules. These methods are particularly valuable for scaffolds like this compound, allowing researchers to explore its potential interactions with various biological targets and to design new derivatives with enhanced efficacy and specificity.

The core principle of these techniques is to use the three-dimensional structure of the ligand and/or its target protein to predict binding affinity and mode of interaction. For the this compound scaffold, this involves a multi-stage process that often begins with identifying a relevant biological target, such as a protein kinase, which is a common target for quinoline (B57606) derivatives. tandfonline.comresearchgate.net

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of the this compound scaffold, a virtual screening campaign might involve:

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For the quinolinone scaffold, a pharmacophore model could be generated based on known active compounds, highlighting key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. tandfonline.com This model is then used as a 3D query to filter large compound databases for molecules that match the pharmacophore. tandfonline.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking simulations would be performed against the binding site of a target protein, such as a kinase. The results are ranked based on a scoring function that estimates the binding affinity, with lower binding energy values typically indicating a more favorable interaction. tandfonline.comvensel.org For instance, studies on similar quinoline derivatives have identified compounds with promising docking scores and binding energies against targets like c-kit kinase. tandfonline.com

Ligand Design Principles:

Once a hit compound is identified through virtual screening, ligand design principles are applied to optimize its properties. This process is guided by the structural information obtained from docking and other computational analyses.

Structure-Activity Relationship (SAR) Studies: Computational methods are instrumental in elucidating the SAR of a series of compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR (Quantitative Structure-Activity Relationship) models. mdpi.comnih.gov These models correlate the 3D structural and electrostatic properties of molecules with their biological activity, providing a roadmap for chemical modifications that could enhance potency. mdpi.comnih.gov For example, CoMFA contour maps can reveal regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com

Fragment-Based and de Novo Design: In fragment-based design, small molecular fragments are docked into the binding site and then grown or linked together to create a larger, more potent ligand. Alternatively, de novo design algorithms can build novel molecules from scratch within the constraints of the binding pocket. For the this compound scaffold, this could involve exploring different substituents at various positions to improve binding affinity and drug-like properties.

Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex and the binding mode predicted by docking, MD simulations are often employed. tandfonline.comresearchgate.net These simulations model the movement of atoms over time, providing insights into the dynamic nature of the interaction and the stability of key hydrogen bonds and other interactions. tandfonline.comresearchgate.net

The following tables illustrate the type of data generated during in silico screening and ligand design studies for a hypothetical series of derivatives based on the this compound scaffold.

Table 1: Representative Molecular Docking and 3D-QSAR Data for Hypothetical this compound Derivatives

| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted pIC50 (3D-QSAR) |

| BQM-1 | H | -7.8 | 6.2 |

| BQM-2 | 4'-fluoro | -8.5 | 6.9 |

| BQM-3 | 4'-chloro | -8.9 | 7.1 |

| BQM-4 | 4'-methyl | -8.1 | 6.5 |

| BQM-5 | 3'-amino | -9.2 | 7.5 |

This table presents hypothetical data to illustrate the outputs of computational studies. Docking scores represent the predicted binding affinity to a target protein, while predicted pIC50 values are derived from a 3D-QSAR model, indicating the expected biological activity.

Table 2: Illustrative Physicochemical Properties from Computational Modeling

| Compound ID | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| BQM-1 | 269.1 | 2.5 | 1 | 2 |

| BQM-2 | 287.1 | 2.7 | 1 | 2 |

| BQM-3 | 303.5 | 3.0 | 1 | 2 |

| BQM-4 | 283.1 | 2.9 | 1 | 2 |

| BQM-5 | 284.1 | 2.3 | 2 | 2 |

This table provides examples of calculated physicochemical properties. cLogP is the calculated logarithm of the octanol-water partition coefficient, a measure of lipophilicity. The number of hydrogen bond donors and acceptors is important for drug-likeness and target binding.

Through the iterative application of these computational techniques, the this compound scaffold can be systematically explored and optimized to develop novel drug candidates with high potency and selectivity for a desired biological target.

Applications of 6 Bromo 3 Methoxyquinolin 2 1h One As a Synthetic Building Block and Intermediate

Synthesis of Novel Quinolinone Derivatives via Functionalization at the Bromo Position

The bromine atom at the C-6 position of the quinolinone ring is a key handle for introducing molecular diversity. This site is amenable to a variety of cross-coupling reactions, allowing for the attachment of a wide range of substituents. Palladium-catalyzed reactions are particularly effective for this purpose. For instance, methods for the regioselective functionalization of bromo-substituted quinolinones through Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions have been developed, often utilizing microwave irradiation to enhance reaction rates and yields. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to libraries of chemically diverse quinolones. researchgate.net

Another strategy for functionalizing the bromoquinoline core involves activating the ring system through nitration. The introduction of a nitro group can facilitate subsequent nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by various nucleophiles, such as cyclic amines like morpholine (B109124) and piperazine. researchgate.net This two-step sequence of nitration followed by substitution provides a powerful method for creating polyfunctionalized quinoline (B57606) derivatives. researchgate.net

The following table summarizes key functionalization reactions at the bromo position of the quinolinone scaffold:

| Reaction Type | Reagents/Catalyst | Functionality Introduced | Significance |

| Suzuki-Miyaura Coupling | Palladium Catalyst, Boronic Acids/Esters | Aryl, Heteroaryl, Alkyl groups | Forms C-C bonds, high functional group tolerance. researchgate.net |

| Sonogashira Coupling | Palladium Catalyst, Copper Co-catalyst, Terminal Alkynes | Alkynyl groups | Forms C-C triple bonds, useful for extending conjugation. researchgate.net |

| Aminocarbonylation | Palladium Catalyst, Carbon Monoxide, Amines | Amide groups | Introduces carbonyl and nitrogen functionalities. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Nitration followed by Nucleophiles (e.g., amines) | Amino groups, ethers, etc. | Allows for the introduction of a wide range of nucleophiles. researchgate.net |

These transformations highlight the role of the bromo substituent as a versatile anchor point for elaborating the quinolinone structure, enabling the synthesis of targeted molecules with potentially new chemical and biological properties.

Construction of Fused Heterocyclic Systems Incorporating the Quinolinone Moiety

The quinolinone nucleus serves as an excellent platform for the construction of more complex, fused heterocyclic systems. These multi-ring structures are of significant interest as they often form the core of biologically active natural products and synthetic compounds. Various synthetic strategies have been employed to build additional rings onto the quinolinone framework.

One common approach involves intramolecular cyclization reactions. For example, quinazolinone derivatives can undergo PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative cyclization to form pyrrolo[1,2-a]quinazolinones, which are structural analogs of naturally occurring vasicinone (B1682191) alkaloids. nih.gov Another powerful method is the iodine-catalyzed one-pot reaction of indole-3-carboxyaldehyde with aryl amines, which yields 6H-indolo[2,3-b]quinolines. nih.gov This reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and oxidation. nih.gov

Furthermore, cascade reactions starting from functionalized quinolinones can lead to complex tetracyclic systems. For example, 4-hydroxy-quinolin-2(1H)-one can be converted into a 2-chloro-quinoline intermediate, which then undergoes further reactions and cyclization to afford 11-substituted-6H-indolo[2,3-b]quinolines. nih.gov Visible-light-induced dearomative cyclization represents another modern approach to constructing fused heterocycles. rsc.org

The table below showcases examples of fused heterocyclic systems synthesized from quinolinone-based precursors:

| Fused System | Synthetic Strategy | Starting Material Type | Significance |

| Pyrrolo[1,2-a]quinazolinones | PIFA-initiated oxidative 5-exo-trig cyclization | 2-(3-Butenyl)quinazolin-4(3Н)-ones | Analogs of vasicinone alkaloids. nih.gov |

| Indolo[2,3-b]quinolines | Iodine-catalyzed one-pot condensation/cyclization | Indole-3-carboxyaldehyde and aryl amines | Core structure in various bioactive compounds. nih.gov |

| Isoindolo[2,1-a]quinolines | Acid-catalyzed cyclization | 2-Aryl-3-hydroxy-isoindolin-1-ones and other precursors | Synthesis of tetracyclic nitrogen-containing systems. nih.gov |

| Tetrazolo[1,5-a]pyridines | Intramolecular cyclization of hydrazinyl moiety | Pyridine (B92270) derivatives | Access to nitrogen-rich heterocyclic systems. researchgate.net |

The ability to use the quinolinone structure as a foundation for building these diverse and complex fused systems underscores its importance as a strategic intermediate in heterocyclic chemistry.

Utility in Divergent Synthetic Pathways Towards Complex Organic Molecules

The 6-Bromo-3-methoxyquinolin-2(1H)-one scaffold is a valuable starting point for divergent synthetic pathways leading to complex and often biologically significant molecules. The distinct reactivity of its different positions allows for sequential and site-specific modifications. For instance, the bromo group can be functionalized via cross-coupling, while the methoxy (B1213986) group and the lactam function offer further sites for chemical transformation.

A prominent example of its utility is in the synthesis of drug molecules and their analogs. The quinoline core is a necessary group for the activity of certain antitubercular agents. google.com Specifically, derivatives like 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline serve as crucial intermediates in the synthesis of the anti-tuberculosis drug Bedaquiline (TMC-207). google.com The synthesis of Bedaquiline and its analogs, such as (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, demonstrates the role of the substituted quinoline core as the foundational element upon which significant molecular complexity is built. nih.gov

Moreover, the quinolinone framework is employed in the diastereoselective synthesis of complex chiral molecules like substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. These syntheses can involve a combination of methods, such as the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, to construct the target molecule with high stereocontrol. mdpi.com

The following table lists examples of complex molecules synthesized using quinolinone-based building blocks:

| Target Molecule/Class | Key Quinolinone Intermediate | Synthetic Application |

| Bedaquiline (TMC-207) | 6-Bromo-3-chlorophenylmethyl-2-methoxy-quinoline | Key intermediate for an approved anti-tuberculosis drug. google.com |

| Bedaquiline Analog | (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | Research into analogs of clinically important drugs. nih.gov |

| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid | Chiral oxazinone derivatives (related synthetic strategy) | Diastereoselective synthesis of complex chiral amino acid derivatives. mdpi.com |

| GSK2126458 (PI3K/mTOR inhibitor) | 6-Bromo-4-iodoquinoline | Important intermediate in the synthesis of biologically active compounds. researchgate.net |

These examples affirm the strategic value of this compound and related structures as pivotal intermediates, enabling the efficient and controlled synthesis of complex, high-value organic molecules.

Precursor for Advanced Materials and Organic Electronics (e.g., polymerizable monomers, dyes, semiconductors)

Quinoline derivatives are increasingly being explored as fundamental components for advanced materials and organic electronics. Their rigid, planar, and π-conjugated structures, combined with excellent thermal and photochemical stability, make them attractive candidates for applications such as organic semiconductors, dyes, and polymerizable monomers. stonybrook.edu

Quinoline-based dyes have been specifically designed for use as visible light photoinitiators. mdpi.comnih.gov These compounds can absorb light and, in two-component systems with an electron or hydrogen donor, efficiently initiate the polymerization of monomers like acrylates. mdpi.comnih.gov Such systems are highly efficient, requiring only very small amounts of the photoinitiator and significantly accelerating the polymerization process. nih.gov This capability makes quinoline derivatives direct precursors to the formation of polymers and advanced material coatings.

The broader class of quinoline-containing molecules is also being investigated for use in organic semiconductors. researchgate.net The electronic properties of these materials can be finely tuned through molecular engineering, making them suitable for devices like organic field-effect transistors (OFETs). researchgate.netpsu.edu Industrial dyes and pigments containing similar heterocyclic scaffolds have demonstrated high charge-carrier mobilities, a key parameter for semiconductor performance. stonybrook.edupsu.edu The inherent properties of the quinoline skeleton, including its potential for forming regular donor-acceptor structures and specific intermolecular interactions, contribute to its promise in this field. researchgate.net

Below is a table summarizing the applications of quinoline-based compounds in materials science:

| Material Application | Quinoline Derivative Type | Key Properties and Function |

| Visible Light Photoinitiators | Dyes based on quinoline skeletons | Absorb visible light to initiate polymerization of acrylates; high efficiency. mdpi.comnih.gov |

| Organic Semiconductors | Quinoline-based π-conjugated systems | Potential for high charge-carrier mobility; tunable electronic properties for OFETs. researchgate.netpsu.edu |

| Electrically Conductive Polymers | Poly(perimidinobenzophenanthroline) (related heterocyclic system) | Electrically conductive with a low band gap; redox activity. researchgate.net |

| Organic Dyes | Functionalized quinoline chromophores | High thermal and photochemical stability; used in organic electronics. stonybrook.edu |

The functional handles on this compound, such as the bromo group, provide an avenue for incorporating it into larger conjugated systems or for attaching polymerizable functionalities, positioning it as a valuable precursor for the next generation of organic electronic materials.

Biological Activity and Mechanistic Interrogations of 6 Bromo 3 Methoxyquinolin 2 1h One Derivatives Pre Clinical, in Vitro Focus